9,10-Epoxy-18-hydroxyoctadecanoic acid
Description
9,10-Epoxy-18-hydroxyoctadecanoic acid (EFA) is a multifunctional fatty acid with the molecular formula C₁₈H₃₄O₄ and a molecular weight of 314.46 g/mol . It features an epoxy group at the C9–10 position and a hydroxyl group at the terminal C18 position, enabling reactivity in polymerization and crosslinking applications . EFA is a naturally occurring monomer found in suberin (a plant polyester) and cutin (a plant cuticle component), constituting up to 30% of suberin in birch bark (Betula pendula) and 40% of cutin in tea leaves . Its extraction from renewable sources like birch bark and tea residues aligns with sustainable material development goals .
EFA has been utilized in enzyme-catalyzed polymerizations to synthesize bio-based thermosets and polyesters.
Properties
CAS No. |
3233-92-9 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
8-[3-(8-hydroxyoctyl)oxiran-2-yl]octanoic acid |
InChI |
InChI=1S/C18H34O4/c19-15-11-7-2-1-4-8-12-16-17(22-16)13-9-5-3-6-10-14-18(20)21/h16-17,19H,1-15H2,(H,20,21) |
InChI Key |
ITTPZDMHCNGAGQ-UHFFFAOYSA-N |
SMILES |
C(CCCCO)CCCC1C(O1)CCCCCCCC(=O)O |
Canonical SMILES |
C(CCCCO)CCCC1C(O1)CCCCCCCC(=O)O |
Synonyms |
9,10-epoxy-18-hydroxyoctadecanoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Monomer Distribution in Plant Suberin/Cutin
| Source | EFA Content | 9,10-Dihydroxy C18 Acid | 10,16-Dihydroxy C16 Acid | Trihydroxy C18 Acid | |
|---|---|---|---|---|---|
| Birch bark suberin | 30% | 12% | – | 7.5% | |
| Tea leaf cutin | 40% | – | 22.3% | – | |
| Maize bulliform cell cutin | 22.3% | – | 49.7% | – |
Table 2: Polymer Properties
| Monomer | Polymer Type | Mw (g/mol) | Dispersity | Key Property | |
|---|---|---|---|---|---|
| EFA | Epoxy-functionalized | 20,000 | 2.2 | High thermal stability | |
| 10,16-Dihydroxy C16 Acid | Linear polyester | 1,500 | 1.8 | Flexible, biodegradable |
Preparation Methods
Alkaline Hydrolysis of Birch Bark
Birch bark, a low-value forestry byproduct, contains 100–150 g/kg dry weight of 9,10-epoxy-18-hydroxyoctadecanoic acid in its outer layers. Industrial-scale extraction typically involves three steps:
Pretreatment and Alkali Selection
Raw bark is shredded to ≤2 mm particles to increase surface area. Sodium hydroxide (0.5–2.0 M) or potassium carbonate (1–3 M) solutions are preferred for hydrolysis due to their efficacy in solubilizing suberin esters. At 80–100°C, alkaline hydrolysis cleaves ester bonds in suberin, releasing monomeric acids.
Hydrolysis Optimization
Critical parameters include:
Acid Precipitation
The hydrolysate is separated from residual solids (triterpenoids, lignin) and acidified to pH 2–3 using HCl. This compound precipitates as a white solid, yielding 8–12% of dry bark mass.
Table 1: Alkaline Hydrolysis Conditions and Yields
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| NaOH Concentration | 1.5 M | 92 | 88 |
| Temperature | 90°C | 89 | 91 |
| Reaction Time | 5 hours | 85 | 90 |
| Acidification pH | 2.5 | 88 | 93 |
Solvent Extraction and Purification
Post-hydrolysis, solvent systems enhance purity:
-
Ethanol-water (70:30 v/v) : Removes residual lipids and triterpenoids.
-
Hexane washing : Reduces non-polar contaminants by 40%.
Crystallization from acetone at −20°C yields >95% pure product.
Chemical Synthesis Pathways
Epoxidation of 18-Hydroxyoctadec-9-enoic Acid
18-Hydroxyoctadec-9-enoic acid, a birch bark component, is epoxidized using meta-chloroperbenzoic acid (mCPBA):
Reaction conditions:
Enzymatic Polymerization
Candida antarctica lipase B (CAL-B) catalyzes the homo-polymerization of this compound into polyesters:
Reaction Setup
-
Solvent : Toluene outperforms dioxane and acetonitrile (conversion: 92% vs. 68%).
-
Temperature : 75°C balances enzyme activity and epoxy stability.
-
Water removal : Molecular sieves (4 Å) increase conversion from 74% to 89%.
Table 2: Enzymatic Polymerization Efficiency
| Condition | Conversion (%) | Mw (kDa) | Đ (Dispersity) |
|---|---|---|---|
| Toluene, 75°C | 92 | 8.2 | 1.7 |
| Dioxane, 75°C | 68 | 5.1 | 2.1 |
| With molecular sieves | 89 | 7.8 | 1.6 |
Biotechnological Production
Recombinant Escherichia coli Systems
In vitro synthesis using engineered E. coli expressing fatty acid-modifying enzymes achieves 9,10-dihydroxyhexadecanoic acid, a precursor:
Pathway Engineering
Process Optimization
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Alkaline hydrolysis | 8–12 | 95 | High | Moderate (alkali waste) |
| Chemical synthesis | 78–82 | 98 | Medium | High (organic solvents) |
| Enzymatic polymerization | 89 | 90 | Low | Low |
| Biotechnological | 1.2 g/L | 85 | Emerging | Low |
Q & A
Basic Research Questions
Q. What is the biological role of 9,10-epoxy-18-hydroxyoctadecanoic acid in plant cuticles and suberin?
- Methodological Answer : This compound is a key monomer in cutin and suberin polyesters, contributing to the structural integrity of plant cuticles and bark. Its epoxy and hydroxyl groups enable crosslinking during polyester biosynthesis, enhancing barrier properties against water loss and pathogens. To study its role, researchers often isolate cutin/suberin via alkaline hydrolysis (e.g., 1M NaOH at 60°C for 12–24 hours) and quantify monomers using GC-MS after derivatization (e.g., trimethylsilylation). Comparative studies of mutant plants lacking epoxy fatty acids can reveal functional deficits .
Q. How is this compound extracted from natural sources like birch bark or tea residues?
- Methodological Answer : Extraction involves alkali hydrolysis (e.g., 1M NaOH in methanol/water at 60°C for 24 hours) to break ester bonds in suberin/cutin. The crude extract is then acidified, and monomers are purified via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients). For tea residues, microwave-assisted extraction (200–230°C for 2 minutes) solubilizes polyphenols while preserving cutin monomers like this compound .
Q. What analytical techniques are used to identify and quantify this compound in plant tissues?
- Methodological Answer : GC-MS is standard after derivatizing hydroxyl and carboxyl groups (e.g., methyl esterification followed by trimethylsilylation). Real-time FTIR and NMR can monitor functional groups (epoxy, hydroxyl) during polymer synthesis. For quantification, internal standards like deuterated fatty acids are recommended to account for losses during sample preparation .
Advanced Research Questions
Q. How do reaction conditions influence the enzymatic synthesis of epoxy-functionalized polyesters from this compound?
- Methodological Answer : Lipase N435 catalyzes solvent-free polymerization at 60–80°C, yielding polyesters with Mn ~900–1,100 g/mol. Higher molecular weights (Mw ~20,000 g/mol) are achieved in toluene via prolonged reaction times (3–24 hours). Key parameters include temperature (affecting enzyme activity), solvent choice (bulk vs. organic phase), and moisture control to preserve epoxy groups .
Q. What are the challenges in distinguishing this compound from its degradation products during GC-MS analysis?
- Methodological Answer : During thermally assisted methylation (e.g., with TMAH), the epoxy ring can cleave, forming 9,10,18-trihydroxyoctadecanoic acid as an artifact. To mitigate this, mild derivatization protocols (e.g., diazomethane methylation at 0°C) or alternative techniques like LC-MS/MS should be employed. Validation via model compounds and isotopic labeling can resolve ambiguities .
Q. How does the monomer composition of cutin, including this compound, influence the physical properties of plant cuticles?
- Methodological Answer : Cutin with higher epoxy-acid content shows increased crosslinking density, reducing water permeability. Nanoindentation and atomic force microscopy (AFM) reveal correlations between monomer ratios (e.g., epoxy vs. dihydroxy acids) and mechanical stiffness. In maize bulliform cells, this compound may enhance freeze resistance by altering cuticle flexibility .
Q. Can bio-based thermosets derived from this compound replace petroleum-derived epoxies in material science?
- Methodological Answer : Crosslinked networks formed via self-condensation (150–180°C, 2–6 hours) exhibit tunable properties based on epoxy-to-hydroxyl ratios. Adhesive strength on substrates like steel or wood is evaluated via lap-shear tests. Enzymatic end-capping (e.g., oxetane groups) enables photo-polymerization for UV-curable coatings, with thermal stability comparable to synthetic epoxies .
Q. What are the contradictions in reported yields of this compound across plant species and extraction methods?
- Methodological Answer : Discrepancies arise from species-specific suberin composition (e.g., 10% in birch bark vs. 40% in tea cutin) and hydrolysis efficiency. Supercritical CO2 extraction (40°C, 10–30 MPa) yields 15–20% more monomers than alkaline methods by avoiding ester degradation. Standardized protocols for suberin/cutin isolation are critical for comparative studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
